2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile
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Overview
Description
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile is a compound that features both an imidazole ring and a nitrobenzonitrile moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the nitrobenzonitrile group consists of a benzene ring substituted with a nitro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the imidazole ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
Uniqueness
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile is unique due to the presence of both an imidazole ring and a nitrobenzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N4O2S |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2S/c1-14-5-4-13-11(14)18-10-3-2-9(15(16)17)6-8(10)7-12/h2-6H,1H3 |
InChI Key |
HFJBQNPXUNCWGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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